molecular formula C8H12O2 B6250980 9-oxabicyclo[4.2.1]nonan-2-one CAS No. 19740-78-4

9-oxabicyclo[4.2.1]nonan-2-one

Cat. No.: B6250980
CAS No.: 19740-78-4
M. Wt: 140.2
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Description

9-Oxabicyclo[421]nonan-2-one is a bicyclic organic compound with the molecular formula C8H12O2 It is characterized by a unique structure that includes an oxabicyclo ring system, which contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxabicyclo[4.2.1]nonan-2-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method includes the use of a Diels-Alder reaction followed by oxidation. For instance, the reaction between cyclopentadiene and maleic anhydride can yield a bicyclic intermediate, which is then oxidized to form this compound.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar principles as in laboratory synthesis. The scalability of the Diels-Alder reaction and subsequent oxidation steps makes it feasible for industrial applications.

Chemical Reactions Analysis

Types of Reactions

9-Oxabicyclo[4.2.1]nonan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxabicyclo ring system provides a reactive site for such transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols.

Scientific Research Applications

9-Oxabicyclo[4.2.1]nonan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties due to its rigid bicyclic structure.

Mechanism of Action

The mechanism by which 9-oxabicyclo[4.2.1]nonan-2-one exerts its effects is largely dependent on its chemical reactivity. The oxabicyclo ring system provides a strained structure that can readily participate in various chemical reactions. This reactivity is exploited in organic synthesis to construct complex molecules. The compound’s interactions with molecular targets and pathways are an area of ongoing research, particularly in the context of its potential medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • 7-Oxabicyclo[4.2.1]nona-2,4-dien-8-one
  • 9-Oxabicyclo[3.3.1]nonan-1-ol
  • 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one

Uniqueness

9-Oxabicyclo[4.2.1]nonan-2-one is unique due to its specific ring structure and the presence of an oxygen atom within the bicyclic system. This structural feature imparts distinct reactivity patterns compared to other bicyclic compounds, making it valuable in synthetic chemistry and potential drug development.

Properties

CAS No.

19740-78-4

Molecular Formula

C8H12O2

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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